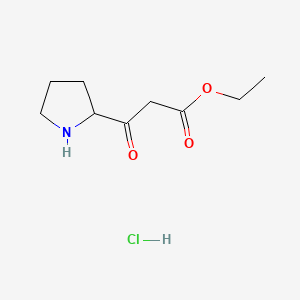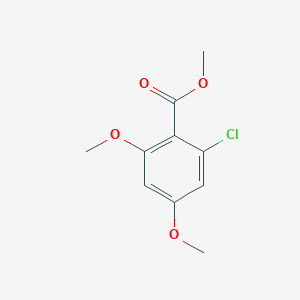
Methyl 2-chloro-4,6-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-4,6-dimethoxybenzoate is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoic acid and is characterized by the presence of chlorine and methoxy groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4,6-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4,6-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-4,6-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-amino-4,6-dimethoxybenzoate or 2-thio-4,6-dimethoxybenzoate.
Oxidation: Formation of 2-chloro-4,6-dimethoxybenzaldehyde or 2-chloro-4,6-dimethoxybenzoic acid.
Reduction: Formation of 2-chloro-4,6-dimethoxybenzyl alcohol.
Applications De Recherche Scientifique
Methyl 2-chloro-4,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-4,6-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-4,6-dimethoxybenzoate can be compared with other similar compounds, such as:
Methyl 2,4-dimethoxybenzoate: Lacks the chlorine atom, leading to different reactivity and applications.
Methyl 2-chloro-4,5-dimethoxybenzoate: Similar structure but with different substitution pattern, affecting its chemical properties.
Methyl 2,6-dimethoxybenzoate: Another isomer with distinct chemical behavior and uses.
Propriétés
Formule moléculaire |
C10H11ClO4 |
|---|---|
Poids moléculaire |
230.64 g/mol |
Nom IUPAC |
methyl 2-chloro-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H11ClO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,1-3H3 |
Clé InChI |
ODYQOZZYLCBENL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Cl)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


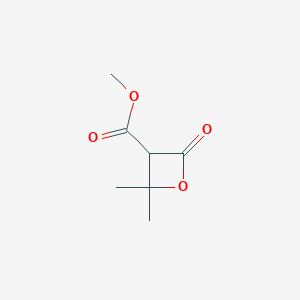
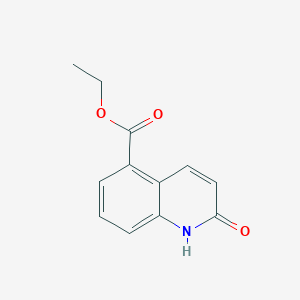

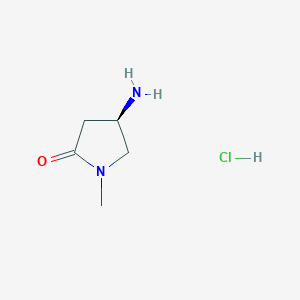
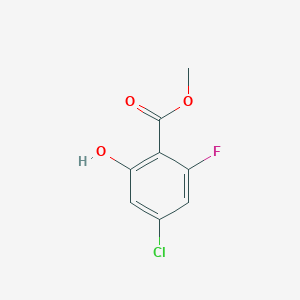
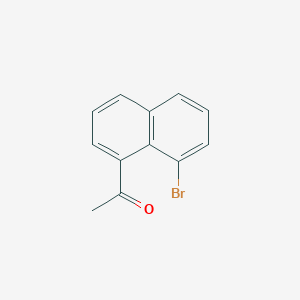


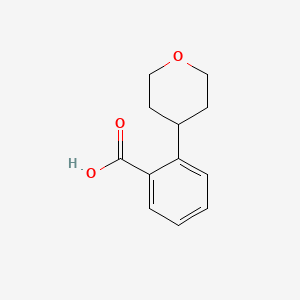
![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)

